3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a benzyl group at the 3-position and a 4-bromophenyl substituent at the 7-position of the fused heterocyclic core. The bromine atom at the 4-position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity or modulate metabolic stability compared to methoxy- or hydroxy-substituted analogs.
Properties
IUPAC Name |
3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c20-15-8-6-14(7-9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISZLKWOTQQDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamide derivatives with formic acid or triethyl orthoformate to afford the thieno[3,2-d]pyrimidin-4-one core .
Industrial Production Methods
In industrial settings, the synthesis of thieno[3,2-d]pyrimidine derivatives can be scaled up using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent.
Antimicrobial Agents: Thieno[3,2-d]pyrimidine derivatives have been studied for their antimicrobial properties.
Biological Probes: The compound can be used as a chemical probe to study various biological pathways and molecular targets, such as cytochrome bd oxidase in Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties: Melting Points and Solubility
Melting points reflect molecular symmetry and intermolecular interactions:
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| 3a (3-methyl, 2,6-bis(3-MeOPh)) | Methyl, methoxyphenyls | 148–150 |
| 1b (3-(3-OHBz), 6-(3-OHPh)) | Hydroxybenzyl, hydroxyphenyl | 270–272 |
| 13 (2-(4-MeOBz), 6-(3-MeOPh)) | Methoxybenzyl, methoxyphenyl | 258–261 |
| Target compound | Benzyl, 4-BrPh | Predicted: 250–280 |
Hydroxy groups (as in 1b) further elevate melting points due to hydrogen bonding .
Spectroscopic Characterization
NMR and LC-MS data for similar compounds highlight substituent-dependent shifts:
- 1b: Distinct ¹H-NMR signals at δ 9.44 and 9.78 ppm correspond to phenolic -OH groups. LC-MS confirms a molecular ion [M⁺] at m/z 350.84 .
- 3a : Methyl groups appear at δ 3.30–3.50 ppm in ¹H-NMR, with LC-MS [M⁺] at m/z 366.4 .
For the target compound, the 4-bromophenyl group would produce characteristic ¹H-NMR aromatic splitting patterns and a molecular ion [M⁺] ≈ 422.3 (calculated).
Biological Activity
3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its effects against various biological targets.
Synthesis and Structural Characteristics
The compound belongs to the thieno[3,2-d]pyrimidine class, which has been extensively studied for their diverse pharmacological properties. The synthesis typically involves multi-step procedures that include the Gewald reaction and other condensation methods. The structural modifications at various positions on the thieno[3,2-d]pyrimidine scaffold influence its biological activity significantly.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives, including 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. It has been shown to exhibit potent inhibitory effects against several cancer cell lines:
- Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562
- IC50 Values :
- SU-DHL-6: 0.55 μM
- WSU-DLCL-2: 0.95 μM
- K562: 1.68 μM
These values indicate strong antiproliferative activity, suggesting that the compound may serve as a promising candidate for further development as an anticancer agent .
The mechanism by which 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects involves multiple pathways:
- Inhibition of EZH2 : The compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical regulator in cancer progression. Its inhibition can lead to reactivation of tumor suppressor genes.
- Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in cancer cells in a concentration-dependent manner, affecting cell morphology and inhibiting migration .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the thieno[3,2-d]pyrimidine core significantly enhance biological activity:
| Compound | Substituent | IC50 (μM) | Remarks |
|---|---|---|---|
| 3a | Benzyl | 15 ± 0.8 | Base compound |
| 3b | 4-Bromobenzyl | 7.2 ± 0.6 | Enhanced potency |
| 7d | Chlorophenyl | 5.1 ± 0.5 | Improved activity with specific substitutions |
The data suggest that bromination and chlorination at specific positions increase potency against MIF2 tautomerase activity .
Case Studies
- Inhibition of MIF2 Tautomerase : The compound has been evaluated for its inhibitory effect on MIF2 tautomerase activity with promising results showing an IC50 value significantly lower than that of known inhibitors .
- Antiproliferative Effects : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects across various cancer cell lines, with IC50 values indicating strong potential for clinical application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
